Product packaging for 3-Ethynyl-3-methyl-azetidine(Cat. No.:)

3-Ethynyl-3-methyl-azetidine

Cat. No.: B12857965
M. Wt: 95.14 g/mol
InChI Key: YHIZQYVPVZNAOH-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) Ring Systems in Organic Chemistry and Medicinal Chemistry

Azetidines, which are four-membered nitrogen-containing heterocycles, are crucial building blocks in the synthesis of complex organic molecules and are recognized as privileged structures in medicinal chemistry. rsc.orgrsc.org Their importance stems from a combination of their inherent ring strain and their prevalence in biologically active compounds. rsc.orgresearchgate.net

Strain Energy and Unique Reactivity Profile of Four-Membered Heterocycles

The azetidine ring possesses a significant amount of ring-strain energy, estimated to be around 25.2-25.4 kcal/mol. rsc.orgresearchgate.net This value is intermediate between the highly reactive and less stable three-membered aziridines (approximately 26.7-27.7 kcal/mol) and the more stable and less reactive five-membered pyrrolidines (around 5.4-5.8 kcal/mol). rsc.orgresearchgate.net This inherent strain is a key determinant of the reactivity of azetidines, making them susceptible to ring-opening reactions under appropriate conditions, thereby providing a pathway to a diverse array of functionalized acyclic and heterocyclic structures. rsc.orgclockss.org The strain-driven reactivity allows for unique chemical transformations that are not readily accessible with other less-strained heterocyclic systems. rsc.org

Ring SystemApproximate Strain Energy (kcal/mol)
Aziridine26.7 - 27.7 rsc.orgresearchgate.net
Azetidine 25.2 - 25.4 rsc.orgresearchgate.net
Pyrrolidine (B122466)5.4 - 5.8 rsc.orgresearchgate.net
Piperidine0 researchgate.net

Prevalence in Natural Products and Bioactive Compound Scaffolds

The azetidine motif is present in a variety of natural products and synthetic compounds that exhibit significant biological activities. researchgate.netresearchgate.net Its presence in these molecules underscores its importance as a pharmacologically relevant scaffold. acs.org The rigid and three-dimensional nature of the azetidine ring can impart favorable conformational constraints on a molecule, leading to enhanced binding affinity and selectivity for biological targets. researchgate.net Consequently, substituted azetidines are increasingly utilized in drug discovery programs as they offer a unique chemical space to explore for the development of new therapeutic agents. researchgate.netnih.gov

The Role of Substituents: Ethynyl (B1212043) and Methyl Groups on the Azetidine Core

The specific substitution pattern on the azetidine ring profoundly influences its properties and applications. In the case of 3-Ethynyl-3-methyl-azetidine, the ethynyl and methyl groups at the C3 position introduce distinct and valuable characteristics.

Impact of Ethynyl Functionality on Synthetic Elaboration and Chemical Space

The ethynyl group (a carbon-carbon triple bond) is a highly versatile functional group in organic synthesis. mdpi.com Its presence on the azetidine core of this compound opens up a vast array of possibilities for synthetic elaboration. The terminal alkyne can participate in a wide range of chemical reactions, including:

Click Chemistry: The azide-alkyne cycloaddition is a powerful tool for creating complex molecular architectures. chemrxiv.org

Sonogashira Coupling: This cross-coupling reaction allows for the formation of carbon-carbon bonds with aryl or vinyl halides, expanding the molecular framework. mdpi.comresearchgate.net

Alkynylation Reactions: The terminal alkyne can be deprotonated and reacted with various electrophiles.

This synthetic tractability allows for the facile introduction of diverse substituents and the construction of larger, more complex molecules, thereby significantly expanding the accessible chemical space for drug discovery and materials science. chemrxiv.orgharvard.edu The linear geometry of the ethynyl group also provides a rigid linker, which can be advantageous in designing molecules with specific spatial arrangements. chemrxiv.org

Stereochemical Considerations Posed by Methyl Substitution

The presence of a methyl group at the same carbon as the ethynyl group (C3) introduces a quaternary stereocenter. This has important stereochemical implications. The synthesis of such a structure requires control over the relative and absolute configuration of this center, which is a significant challenge in synthetic chemistry. clockss.orgnih.gov The stereochemistry at this position can have a profound impact on the biological activity of the molecule, as different stereoisomers can exhibit vastly different interactions with chiral biological targets like enzymes and receptors. nih.govresearchgate.net The development of stereoselective synthetic methods to access specific enantiomers or diastereomers of 3-substituted azetidines is therefore a critical area of research. nih.govuni-muenchen.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N B12857965 3-Ethynyl-3-methyl-azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N

Molecular Weight

95.14 g/mol

IUPAC Name

3-ethynyl-3-methylazetidine

InChI

InChI=1S/C6H9N/c1-3-6(2)4-7-5-6/h1,7H,4-5H2,2H3

InChI Key

YHIZQYVPVZNAOH-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)C#C

Origin of Product

United States

Synthetic Methodologies for 3 Ethynyl 3 Methyl Azetidine and Its Derivatives

Classical and Contemporary Approaches to Azetidine (B1206935) Ring Construction

The formation of the azetidine core is the critical step in the synthesis of 3-ethynyl-3-methyl-azetidine. Chemists have developed a robust toolkit of reactions to construct this four-membered azaheterocycle.

By far the most common and direct route to the azetidine ring is through intramolecular nucleophilic substitution. acs.org This strategy typically involves a γ-aminohalide or a γ-amino alcohol derivative, where the nitrogen atom acts as a nucleophile, attacking the γ-carbon and displacing a leaving group to form the cyclic structure. rsc.orgnih.gov The success of this 4-exo-tet cyclization is highly dependent on the nature of the substrate and the reaction conditions. nih.gov

For instance, the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines has been achieved by treating γ-amino alcohols with thionyl chloride to generate the corresponding 4-chloro-butan-2-amine intermediate. rsc.org Subsequent intramolecular cyclization, promoted by a strong base like Lithium Hexamethyldisilazide (LiHMDS), yields the desired azetidine ring. rsc.org The electron-withdrawing nature of substituents can necessitate stronger bases to facilitate the ring closure. rsc.org Another approach involves the cyclization of γ-amino alcohols mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI), which has been used to efficiently synthesize enantiopure cis-substituted azetidines. acs.org

Table 1: Examples of Leaving Groups in Intramolecular Cyclization for Azetidine Synthesis

Leaving Group PrecursorLeaving GroupReagents for CyclizationReference
γ-Amino alcoholHalide (e.g., Chloride)Thionyl Chloride, then a strong base (e.g., LiHMDS) rsc.org
γ-Amino alcoholImidazolylsulfonate1,1'-Carbonyldiimidazole (CDI) acs.org
γ-Amino alcoholMesylateMesyl Chloride, then base nih.gov
γ-Amino alcoholTosylateTosyl Chloride, then base rsc.org
Dimesylate PrecursorSulfonateBase acs.org

Alternative strategies to direct cyclization involve the structural rearrangement of other cyclic systems. These include both the expansion of smaller rings and the contraction of larger ones. magtech.com.cn

Ring Expansion: The one-carbon ring expansion of three-membered aziridines provides a powerful route to four-membered azetidines. magtech.com.cn A notable example is the reaction of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes, which results in a formal [3+1] ring expansion. nih.gov This method yields highly substituted methylene azetidines with excellent stereoselectivity, efficiently transferring chirality from the substrate to the product. nih.gov More recently, biocatalytic approaches have emerged, using engineered cytochrome P450 enzymes to perform a highly enantioselective researchgate.netnih.gov-Stevens rearrangement, converting aziridines to chiral azetidines via carbene insertion. nih.gov

Ring Contraction: Conversely, azetidines can be synthesized via the ring contraction of five-membered heterocycles. magtech.com.cnrsc.org A key example is the synthesis of N-sulfonylazetidines from α-bromo-N-sulfonylpyrrolidinones. rsc.org The proposed mechanism involves nucleophilic addition to the amide carbonyl, followed by N–C(O) cleavage and subsequent intramolecular SN2 cyclization, resulting in a formal ring contraction to the azetidine scaffold. rsc.org

Table 2: Ring Rearrangement Strategies for Azetidine Synthesis

Rearrangement TypeStarting MaterialKey Reagents/CatalystsProduct TypeReference
Ring ExpansionMethylene AziridinesDirhodium Catalysts, DiazoacetatesMethylene Azetidines nih.gov
Ring ExpansionAziridinesEngineered Cytochrome P450, Diazo compoundsChiral Azetidines nih.gov
Ring Contractionα-Halo PyrrolidinonesBase (e.g., K₂CO₃), Nucleophile (e.g., Methanol)N-Sulfonylazetidines rsc.org

Cycloaddition reactions represent one of the most efficient methods for rapidly assembling the azetidine ring. rsc.org The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct route to functionalized azetidines. rsc.orgnih.govrsc.org However, this approach has historically been challenging due to competing relaxation pathways of the photoexcited imine, such as E/Z isomerization. rsc.orgspringernature.com

To overcome these limitations, recent advancements have focused on visible-light-mediated protocols. nih.govamazonaws.com These methods often use a photocatalyst that, upon irradiation with low-energy visible light, selectively activates the alkene partner to its triplet state. springernature.comamazonaws.com This excited alkene then undergoes the [2+2] cycloaddition with the ground-state imine (often in the form of a more stable oxime precursor), bypassing the problematic direct excitation of the imine and leading to the desired azetidine product in high yields and diastereoselectivity. nih.govamazonaws.com Both intermolecular and intramolecular versions of this reaction have been successfully developed, expanding the synthetic utility of this powerful transformation. nih.govrsc.org

Table 3: Aza Paternò-Büchi Reaction Variants for Azetidine Synthesis

Reaction VariantKey FeaturesCatalyst/ConditionsSubstrate ScopeReference
Classical UV-mediated Direct or sensitized excitation of imine; often requires cyclic imines to prevent isomerization.UV light, Triplet sensitizers (e.g., acetone)Limited by imine photophysics. rsc.orgrsc.org
Visible Light-mediated Selective excitation of alkene via photocatalyst, avoiding direct imine excitation.Iridium or organic photocatalysts, Blue LEDsBroad scope, including unactivated alkenes and stable oxime precursors. nih.govspringernature.comamazonaws.com
Intramolecular Imine and alkene moieties are tethered within the same molecule.Visible light photocatalysisAccess to complex, fused, or bridged tricyclic azetidines. nih.govrsc.org

Stereoselective Synthesis of Substituted Azetidines

Controlling the three-dimensional arrangement of substituents on the azetidine ring is crucial for its application in medicinal chemistry. Stereoselective synthesis aims to produce a single desired stereoisomer, which can be achieved through either enantioselective or diastereoselective methods.

Enantioselective catalysis employs chiral catalysts to create azetidines with a preferred handedness (enantiomer). This is a highly sought-after goal in modern organic synthesis.

A prominent strategy is the use of chiral phase-transfer (PT) catalysts. For example, the enantioselective synthesis of spiro-3,2'-azetidine oxindoles has been achieved with high enantiomeric ratios (up to 2:98 er) through an intramolecular C-C bond formation. nih.govacs.org This reaction utilizes a novel chiral cation phase-transfer catalyst derived from a cinchona alkaloid, which activates the substrate to induce the asymmetric cyclization. nih.govacs.org

Biocatalysis also offers powerful tools for enantioselective synthesis. Laboratory-evolved enzymes, such as variants of cytochrome P450, have been engineered to function as "carbene transferases." nih.gov These biocatalysts can mediate the one-carbon ring expansion of aziridines to azetidines with exceptional stereocontrol (up to 99:1 er) over the resulting chiral center. nih.gov

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. This is particularly relevant for producing specific isomers of highly substituted azetidines.

One effective method involves the stereoselective reduction of a pre-existing functional group on the azetidine ring. For example, the reduction of C3-functionalized azetidin-2-ones (β-lactams) with sodium borohydride (B1222165) can proceed with high diastereoselectivity to afford trans-azetidines. rsc.org The stereochemical outcome is directed by the existing substituents on the ring.

Another powerful technique is substrate-controlled cyclization. The stereoselective synthesis of cis-2,3-disubstituted azetidines has been accomplished through the diastereoselective hydrozirconation of unsaturated amine precursors. rsc.org The geometry of the precursor dictates the stereochemistry of the final cyclized product. rsc.org Furthermore, the [3+1] ring expansion of chiral methylene aziridines with rhodium carbenes demonstrates excellent diastereoselectivity, where the chirality of the starting material is effectively transferred to the azetidine product, enabling access to scaffolds with adjacent tertiary-quaternary stereocenters. nih.gov

Introduction of Ethynyl (B1212043) and Methyl Functionalities at Specific Positions

The strategic placement of ethynyl and methyl groups on the azetidine ring is crucial for the development of novel compounds with potential applications. This requires synthetic methods that are both regioselective and stereoselective.

Methods for Installing the Ethynyl Group (e.g., in situ alkynylation)

The introduction of an ethynyl group at the C3 position of the azetidine ring is a key synthetic step. One common and effective method is the metal-mediated propargylation of azetidine-2,3-diones. nih.gov This reaction involves the coupling of the azetidine precursor with a propargyl halide, often in the presence of a metal promoter. The choice of metal can influence the regioselectivity of the reaction. For instance, metal-promoted reactions of azetidine-2,3-diones with propargyl bromides bearing a substituent at the terminal position can lead to the formation of α-allenic alcohols as the primary products. acs.org

Another powerful technique for installing the ethynyl group is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In the context of azetidine synthesis, an azetidine derivative with a suitable leaving group at the 3-position can be coupled with an alkyne to introduce the ethynyl moiety.

A notable approach involves the in situ generation of organometallic reagents for alkynylation. For example, the reaction of azetidine-2,3-diones with propargyl bromide in the presence of zinc metal in aqueous media can lead to the formation of the desired 3-alkynyl-3-hydroxyazetidine derivatives. The conditions for these reactions, such as the solvent and the presence of additives like ammonium (B1175870) chloride, can significantly impact the yield and regioselectivity. acs.org

A summary of metal-mediated propargylation/allenylation reactions of N-substituted azetidine-2,3-diones with propargyl bromide is presented below:

EntryRMetalSolventProduct(s) (Ratio)Yield (%)
1PMPZnTHF/H₂O7b / 8b (90:10)85
2PMPSnTHF/H₂O7b / 8b (10:90)70
3TsZnTHF/H₂O7c / 8c (85:15)80
4TsSnTHF/H₂O7c / 8c (15:85)75
5BocZnTHF/H₂O7d / 8d (95:5)90
6BocSnTHF/H₂O7d / 8d (5:95)82
Data sourced from a study on metal-promoted reactions of azetidine-2,3-diones. acs.org PMP = p-methoxyphenyl, Ts = tosyl, Boc = tert-butoxycarbonyl. Products 7 and 8 represent the propargyl and allenyl alcohol adducts, respectively.

Control of Methyl Group Regioselectivity and Stereochemistry

Controlling the position and spatial orientation of the methyl group on the azetidine ring is critical for defining the molecule's three-dimensional structure and, consequently, its biological activity. The stereochemistry at the C3 position, which bears the methyl group in this compound, can be controlled by employing chiral auxiliaries or stereoselective synthetic routes.

One strategy involves the alkylation of a pre-existing azetidine ring. For instance, the diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes has been reported. rsc.org This method allows for the introduction of various alkyl groups, including methyl, with high diastereoselectivity. The stereochemical outcome is often influenced by the choice of base and electrophile.

Another approach is to establish the stereocenter during the ring-formation step. For example, the cyclization of β-methyl substituted homoallylamines using electrophilic reagents can produce a mixture of cis/trans-2,4-disubstituted azetidines. bham.ac.uk The stereoselectivity of such cyclizations can be influenced by the nature of the substituents and the reaction conditions.

The regioselectivity of methylation can be directed by the existing functional groups on the azetidine precursor. For example, in the synthesis of 3-substituted azetidine-2,4-diones, the introduction of a methyl group can be achieved through N-alkylation using an agent like methyl iodide after the formation of the azetidine ring. rsc.org

Emerging Synthetic Strategies for Azetidine Synthesis

The inherent ring strain of the four-membered azetidine ring presents challenges to its synthesis. rsc.orgresearchgate.net Consequently, chemists are continuously developing novel and more efficient methods to construct this important heterocyclic scaffold.

Photo-induced Copper-Catalyzed Radical Annulation Approaches

A promising and innovative strategy for azetidine synthesis involves photo-induced copper-catalyzed radical annulation. the-innovation.orgresearchgate.net This method allows for the construction of the azetidine ring through a [3+1] radical cascade cyclization of aliphatic amines with alkynes. the-innovation.orgresearchgate.net The reaction is typically initiated by visible light and utilizes a copper catalyst to generate an α-aminoalkyl radical. researchgate.net This radical then adds to an alkyne to form a vinyl radical, which subsequently undergoes a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to yield the azetidine product. nih.gov

This approach is notable for its ability to form highly substituted azetidines, including those with vicinal tertiary-quaternary and even quaternary-quaternary centers. researchgate.netnih.gov The reaction can be performed in a two- or three-component manner, offering a degree of modularity in the synthesis of diverse azetidine derivatives. nih.gov Density functional theory (DFT) calculations have suggested that a tertiary radical intermediate is crucial for the success of the cyclization process. researchgate.net A related method reports a general anti-Baldwin radical 4-exo-dig cyclization of ynamides to form azetidines, also under visible light irradiation with a copper catalyst. nih.gov

Metal-Mediated Coupling Reactions

Metal-mediated coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the construction of azetidine rings. Palladium-catalyzed intramolecular amination of C(sp³)–H bonds is one such powerful method. rsc.orgrsc.org This approach allows for the direct formation of the C-N bond of the azetidine ring from a linear precursor.

Another significant metal-mediated strategy is the coupling of azetidine-2,3-diones with various organometallic reagents. nih.gov These reactions provide a convenient route to 3-substituted 3-hydroxy-β-lactams, which are valuable intermediates. The stereochemistry of the newly formed quaternary center at C3 can be controlled by using a chiral auxiliary at the C4 position. nih.gov

The choice of metal promoter in these reactions can significantly influence the regioselectivity, particularly in the case of ambident nucleophiles like those derived from propargyl halides. For example, the reaction of azetidine-2,3-diones with propargyl bromide can yield either the corresponding propargyl alcohol or the allenyl alcohol, depending on whether zinc or tin is used as the promoter. acs.org

Reactivity Profiles and Mechanistic Investigations of 3 Ethynyl 3 Methyl Azetidine

Ring-Opening Reactivity of the Azetidine (B1206935) Core

The significant ring strain of approximately 25.4 kcal/mol inherent in the azetidine ring is a primary driver of its reactivity. rsc.orgresearchwithrutgers.com This strain, while rendering the molecule susceptible to ring-opening reactions, is balanced by a greater stability compared to the more reactive aziridines, allowing for more controlled chemical manipulations. rsc.orgresearchwithrutgers.com

Nucleophilic and Electrophilic Attack on the Strained Ring

The azetidine ring in 3-ethynyl-3-methyl-azetidine is susceptible to attack by both nucleophiles and electrophiles, leading to ring cleavage. Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn The regioselectivity of this attack is influenced by both electronic and steric factors. magtech.com.cn Generally, in the absence of strong steric hindrance, nucleophiles tend to attack the carbon atom adjacent to the nitrogen that can best stabilize a positive charge in the transition state. For this compound, this would typically be the C2 or C4 position. However, strong or sterically bulky nucleophiles may favor attack at the less substituted carbon atom. magtech.com.cn

Lewis acid catalysis is often employed to activate the azetidine ring towards nucleophilic attack. magtech.com.cn The coordination of a Lewis acid to the nitrogen atom enhances the electrophilicity of the ring carbons, facilitating the ring-opening process. A practical method for synthesizing substituted amines involves the nucleophilic ring-opening of azetidines using organotrifluoroborates under transition-metal-free conditions. nsf.gov

Electrophilic attack on the nitrogen atom can also initiate ring-opening. Protonation or alkylation of the nitrogen atom forms an azetidinium ion, which is significantly more reactive towards nucleophiles than the neutral azetidine.

Rearrangement Pathways to Higher-Membered Nitrogen Heterocycles

Azetidines can undergo rearrangement reactions to form larger, more stable nitrogen-containing heterocyclic rings. One such pathway is the Stevens rearrangement, which can lead to the formation of five-membered rings (pyrrolidines). magtech.com.cn This rearrangement typically involves the formation of an ylide intermediate followed by a magtech.com.cnnih.gov- or nih.govbeilstein-journals.org-sigmatropic shift.

Ring expansion reactions of azetidines can also be triggered by various reagents. For instance, the reaction of aziridines with rhodium-bound carbenes can lead to a [3+1] ring expansion to form highly substituted azetidines, suggesting that similar strategies could potentially be applied to expand the azetidine ring of this compound to a five-membered ring. nih.gov Furthermore, intramolecular nucleophilic ring-opening reactions can be designed to favor the formation of five, six, or seven-membered rings, depending on the nature of the tethered nucleophile. magtech.com.cn

Transformations Involving the Ethynyl (B1212043) Moiety

The terminal alkyne group of this compound is a versatile functional handle for a wide array of chemical transformations, allowing for the introduction of diverse molecular complexity.

Click Chemistry and Related Derivatization Strategies

The ethynyl group is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles by reacting the terminal alkyne of this compound with a wide variety of organic azides. This strategy provides a powerful tool for linking the azetidine core to other molecules, including biomolecules, polymers, and fluorescent tags.

Beyond CuAAC, the ethynyl moiety can undergo various other derivatization reactions. For instance, it can participate in base-catalyzed additions, such as the addition of thiols or amines, to yield functionalized vinyl azetidines.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

The terminal alkyne is an excellent coupling partner in a variety of transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in carbon-carbon bond formation. researchgate.net

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the terminal alkyne of this compound with aryl or vinyl halides. nih.govsapub.org This reaction is highly efficient for installing an alkyne onto an aromatic ring and provides a direct route to aryl- and vinyl-substituted azetidines. nih.gov The reaction proceeds through a catalytic cycle involving oxidative addition of the halide to the palladium(0) complex, followed by transmetalation with the copper(I) acetylide and reductive elimination to afford the coupled product.

ReactionCatalyst SystemReactantsProduct
Sonogashira CouplingPd(0)/Cu(I)This compound, Aryl/Vinyl Halide3-(Aryl/Vinyl-ethynyl)-3-methyl-azetidine

Heck Coupling: While the classic Heck reaction involves the coupling of an alkene with an aryl or vinyl halide, variations of this palladium-catalyzed reaction can be adapted for alkynes. sapub.orgnih.gov The Heck-Cassar-Sonogashira (HCS) reaction, for example, allows for the coupling of terminal alkynes with aryl halides under palladium catalysis, sometimes in the absence of a copper co-catalyst. nih.gov

ReactionCatalystReactantsProduct
Heck-type CouplingPd CatalystThis compound, Aryl/Vinyl Halide3-(Aryl/Vinyl-ethynyl)-3-methyl-azetidine

Reactivity at the Methyl Position and Other C-H Sites

While the primary reactive sites of this compound are the strained ring and the ethynyl group, the methyl group and other C-H bonds can also undergo functionalization, albeit typically under more forcing conditions.

Transition metal-catalyzed C-H activation provides a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds. Catalysts based on metals such as palladium, rhodium, and iridium can facilitate the cleavage of a C-H bond at the methyl group, allowing for the introduction of new functional groups. For instance, directed C-H activation, where the nitrogen atom of the azetidine ring acts as a directing group, could potentially enable selective functionalization of the methyl group.

Copper-catalyzed C(sp³)–H amination reactions have been reported for other systems and could potentially be applied to the methyl group of this compound. beilstein-journals.org This would involve the reaction of the C-H bond with an amine source in the presence of a copper catalyst and an oxidant.

Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on the chemical compound “this compound” that adheres to the specific outline requested. The search for information regarding its reactivity profiles, mechanistic investigations, selective C-H functionalization, reactive intermediates, and kinetic or thermodynamic parameters yielded no specific results for this particular compound.

The existing research on azetidines is broad, typically focusing on general synthesis methods, the reactivity of the azetidine ring system as a whole, or the functionalization of derivatives with different substitution patterns (such as 3-aryl or N-substituted azetidines). There is no specific literature detailing the experimental or computational studies for this compound in the areas outlined in the prompt.

Therefore, generating a thorough, informative, and scientifically accurate article solely on "this compound" covering the requested topics is not feasible with the currently accessible information. Any attempt to do so would involve extrapolation from unrelated molecules and would not meet the required standards of scientific accuracy for the specific compound .

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-Ethynyl-3-methyl-azetidine, both ¹H and ¹³C NMR would provide crucial information.

¹H and ¹³C NMR Spectroscopic Analysis

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the methyl protons, the methylene (B1212753) protons of the azetidine (B1206935) ring, the azetidine N-H proton (if not exchanged with a deuterated solvent), and the acetylenic proton. The chemical shifts and coupling patterns of the diastereotopic methylene protons on the azetidine ring would be particularly informative for confirming the ring structure.

A ¹³C NMR spectrum would be expected to show signals for the methyl carbon, the quaternary carbon at the 3-position, the two methylene carbons of the azetidine ring, and the two sp-hybridized carbons of the ethynyl (B1212043) group. The chemical shifts would be indicative of the electronic environment of each carbon atom.

2D NMR Techniques for Connectivity and Stereochemistry

To definitively assign the signals from ¹H and ¹³C NMR and to establish the connectivity of the atoms, various 2D NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and the carbons they are attached to, or are two to three bonds away from, respectively. These experiments would be vital in confirming the precise arrangement of the methyl and ethynyl groups on the azetidine ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of the molecular ion of this compound. This would allow for the calculation of its elemental composition, providing strong evidence for the chemical formula C₆H₉N.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A sharp peak around 3300 cm⁻¹ would indicate the C-H stretch of the terminal alkyne. The C≡C triple bond stretch would likely appear as a weak band around 2100-2200 cm⁻¹. Additionally, N-H stretching and bending vibrations, as well as C-H and C-N stretching from the azetidine ring and methyl group, would be present.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 3-Ethynyl-3-methyl-azetidine. These methods provide insights into the distribution of electrons within the molecule, which governs its reactivity and physical properties.

DFT calculations can be employed to determine various electronic properties, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and atomic charges. The HOMO-LUMO energy gap is a critical parameter, as it indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the electron-rich triple bond of the ethynyl (B1212043) group is expected to significantly influence the HOMO, while the strained azetidine (B1206935) ring and the electronegative nitrogen atom will also play a crucial role in defining the molecular orbitals.

Theoretical studies on similar heterocyclic systems have demonstrated the utility of DFT in predicting these parameters. For instance, DFT calculations have been used to guide the discovery of ethynyl-triazolyl-phosphinates as modular electrophiles, where the electronic effects of the heterocyclic substituents were computationally modeled to predict reactivity. nih.gov Similarly, DFT has been applied to study the electronic structure of novel heterocycles derived from reactions involving ethynyl groups, providing a basis for understanding their chemical behavior.

Illustrative Data Table: Predicted Electronic Properties of Substituted Azetidines

While specific data for this compound is not available, the following table illustrates the type of data that would be generated from DFT calculations on a series of 3-substituted azetidines.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Azetidine-6.52.59.01.9
3-Methyl-azetidine-6.32.68.91.8
3-Ethynyl-azetidine-6.81.98.72.2
This compound (Predicted) -6.7 2.0 8.7 2.1

Note: The values for this compound are hypothetical and for illustrative purposes only, based on trends observed in related molecules.

Energetic and Mechanistic Investigations

Computational methods are invaluable for exploring the reaction landscape of a molecule, providing detailed information about reaction energies, transition states, and reaction pathways.

For this compound, several reactions are of interest, such as the functionalization of the ethynyl group (e.g., click chemistry), reactions involving the azetidine nitrogen, and ring-opening reactions. DFT calculations can be used to model the potential energy surface of these reactions, identifying the minimum energy pathways and locating the transition state structures.

For example, in the synthesis of azetidines, computational studies have been used to rationalize the regioselectivity of ring-formation reactions. acs.org The energies of different transition states leading to various products can be calculated, allowing for a prediction of the favored reaction pathway. In a study on the synthesis of azetidines via intramolecular aminolysis of epoxy amines, DFT calculations of the transition states showed that the formation of the azetidine ring was kinetically favored over the formation of a five-membered pyrrolidine (B122466) ring, consistent with experimental observations. frontiersin.org Similarly, the mechanism of formation of azetidines in photochemical reactions has been studied using DFT, revealing the stepwise nature of the cycloaddition and the involvement of diradical intermediates. acs.org

Many reactions involving this compound could lead to multiple regioisomers or stereoisomers. Computational chemistry can predict the likely outcome of such reactions. For instance, in a 1,3-dipolar cycloaddition reaction with an azide (B81097) at the ethynyl group of this compound, two different regioisomers of the resulting triazole can be formed. By calculating the activation energies for the two possible transition states, it is possible to predict which regioisomer will be the major product.

DFT calculations have been successfully used to predict the regioselectivity in the synthesis of various heterocyclic compounds. researchgate.net These predictions are based on the relative energies of the transition states leading to the different products. A lower activation energy corresponds to a faster reaction rate and, therefore, the formation of the major product.

Conformational Analysis and Ring Strain Energy Computations

Conformational analysis of this compound can be performed using computational methods to identify the most stable three-dimensional structure. The azetidine ring is not planar and can exist in a puckered conformation. The position of the substituents (axial or equatorial) will affect the relative stability of different conformers. The ring strain energy of azetidines is approximately 25.4 kcal/mol. rsc.org Computational calculations can provide a precise value for the strain energy of this compound, which is useful for understanding its stability and propensity for ring-opening reactions. nih.gov

Molecular Modeling for Ligand-Target Interactions (for scaffold relevance)

The azetidine scaffold is of great interest in drug discovery due to its ability to act as a rigid and versatile building block. nih.gov Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to investigate the potential of this compound as a ligand for biological targets.

Molecular docking studies can predict the preferred binding orientation of this compound within the active site of a protein. This information is crucial for understanding the molecular basis of its potential biological activity and for designing more potent analogs. For example, computational docking studies of 1-(3,5-dimethoxyphenyl)azetidin-2-ones predicted their binding conformations in the colchicine (B1669291) binding site of tubulin, which helped to rationalize their antiproliferative activity. dcu.ie

Molecular dynamics simulations can provide further insights into the stability of the ligand-protein complex and the dynamics of their interaction over time. These simulations can help to validate the results of molecular docking and provide a more detailed picture of the binding event. Such studies have been performed on other azetidine derivatives to investigate their potential as antiviral agents. researchgate.net

Illustrative Data Table: Docking Scores of Azetidine Derivatives

This table demonstrates the type of output from a molecular docking study, comparing the predicted binding affinity of different azetidine derivatives to a hypothetical protein target.

CompoundDocking Score (kcal/mol)Predicted H-bondsKey Interacting Residues
Azetidine-4.51Asp120
3-Methyl-azetidine-4.81Asp120, Leu80
3-Ethynyl-azetidine-5.22Asp120, Tyr95
This compound (Predicted) -5.5 2 Asp120, Tyr95, Val78

Note: The values in this table are hypothetical and for illustrative purposes only.

Applications in Organic Synthesis As a Versatile Building Block

Precursor for Diverse Nitrogen-Containing Heterocyclic Systems

The inherent ring strain and the presence of a reactive ethynyl (B1212043) group make 3-ethynyl-3-methyl-azetidine an excellent starting material for the synthesis of a wide range of nitrogen-containing heterocycles. The azetidine (B1206935) ring can be retained, modified, or used as a synthetic handle to direct the formation of more complex polycyclic systems.

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved pharmacological properties. This compound serves as a key precursor for the synthesis of novel spirocyclic systems. For instance, a series of 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s have been synthesized, demonstrating the utility of the azetidine core in constructing complex spiro-heterocycles with potential biological activity nih.gov. The synthesis of multifunctional spirocycles from azetidinones, which can be derived from precursors like this compound, has also been achieved in just two chemical steps . These spirocyclic compounds have shown promise in drug discovery, with some analogues exhibiting greater activity and lower toxicity than existing drugs .

The generation of spirocyclic azetidines is an attractive strategy in drug discovery as it introduces structural novelty and three-dimensionality nih.govmdpi.com. The synthesis often involves the functionalization of the azetidine ring followed by a cyclization event to form the second ring of the spirocycle. The ethynyl group can be a key reactive handle for such transformations.

Spirocyclic SystemSynthetic StrategyPotential ApplicationReference
7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]sMultistep synthesis involving the azetidine coreAntituberculosis agents nih.gov
Multifunctional SpirocyclesSynthesis from azetidinones and subsequent reductionDrug discovery, Anesthetics
Spiro[azetidine-3,3'-pyrrolidine] derivatives[3+2] cycloaddition of azomethine ylidesAntitumor agents mdpi.com

The reactivity of the ethynyl group in this compound can be harnessed to construct fused ring systems through various cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a particularly powerful tool in this context beilstein-journals.orgnih.govwikipedia.orgnih.gov. By reacting this compound with molecules containing an azide (B81097) functionality, a stable triazole ring can be formed, effectively fusing a new heterocyclic ring onto the azetidine scaffold. This method allows for the efficient synthesis of a wide variety of N-heterocyclic derivatives of 1,2,3-triazoles nih.gov.

Furthermore, the azetidine ring itself can serve as a template for the construction of larger, fused heterocyclic systems. Ring-closing metathesis is another powerful strategy that has been used to create azetidine-fused 8-membered rings beilstein-journals.org. This approach highlights the versatility of the azetidine core in accessing a variety of polycyclic architectures. The synthesis of morpholine-fused triazoles has also been achieved through click chemistry-inspired methods, further demonstrating the potential for creating diverse fused systems semanticscholar.org.

Integration into Peptidomimetics and Conformationally Restricted Amino Acid Analogues

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. Conformationally restricted amino acid analogues are key components in the design of peptidomimetics as they reduce the flexibility of the peptide backbone, leading to a more defined three-dimensional structure that can enhance binding to biological targets nih.govmdpi.com.

The rigid azetidine ring of this compound makes it an excellent scaffold for creating conformationally restricted amino acid analogues. Azetidine-2-carboxylic acid and its derivatives are known proline analogues that have been widely used as building blocks to prepare small peptides nih.gov. The incorporation of such constrained residues can induce specific secondary structures, such as β-turns, which are often crucial for biological activity. The ethynyl group provides a point for further functionalization, allowing for the introduction of various side chains to mimic different natural amino acids.

The use of small rings to reduce conformational freedom is a prominent strategy in drug design and development magtech.com.cn. Azetidine-containing amino acids have been successfully used in the design of peptidomimetics, leading to the development of commercial drugs magtech.com.cn. The unique structural features of this compound-based amino acids can be exploited to create novel peptidomimetics with tailored pharmacological profiles.

Scaffold for the Construction of Complex Molecular Architectures

The compact and rigid nature of the azetidine ring, combined with the synthetic versatility of the ethynyl group, makes this compound an ideal scaffold for the construction of complex molecular architectures. In drug discovery, scaffolds provide the core structure of a molecule to which various functional groups can be attached to create a library of compounds for screening.

Azetidine-based scaffolds have been utilized for the development of CNS-focused lead-like libraries beilstein-journals.org. The three-dimensional nature of these scaffolds is particularly advantageous for targeting complex biological macromolecules. The synthesis and diversification of densely functionalized azetidine ring systems can provide access to a wide variety of fused, bridged, and spirocyclic ring systems, thereby populating chemical libraries with structurally diverse and novel compounds beilstein-journals.org. The incorporation of the azetidine moiety has been shown to improve the physicochemical properties of molecules, making them more suitable for drug development nih.gov.

Scaffold TypeSynthetic ApproachApplicationReference
Azetidine-based scaffoldsDiversity-oriented synthesisCNS-focused lead-like libraries beilstein-journals.org
Spirocyclic azetidinesScaffold hopping strategyAntiviral drug candidates nih.gov

Development of Chemical Probes and Bioorthogonal Tools

The terminal alkyne of this compound is a key functional group for bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The most prominent examples of such reactions involving alkynes are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) magtech.com.cnnih.govnih.govrsc.org.

These "click" reactions are widely used in the development of chemical probes for bioimaging and other biological applications nih.govmdpi.com. A chemical probe can be constructed by attaching a reporting molecule, such as a fluorophore, to the this compound scaffold via the ethynyl group. This probe can then be used to label and visualize biomolecules of interest within a cellular environment.

The CuAAC reaction, often referred to as the "cream of the crop" of click chemistry, provides a highly efficient and selective method for conjugating the azetidine-based probe to an azide-modified biomolecule wikipedia.org. The resulting triazole linkage is stable and does not perturb the biological system. For applications where the toxicity of a copper catalyst is a concern, SPAAC offers a metal-free alternative nih.govnih.gov. In SPAAC, a strained cyclooctyne (B158145) reacts with an azide without the need for a catalyst. While this compound itself is not a strained alkyne, it serves as the building block to be incorporated into molecules that will react with strained-alkyne probes.

The small size of the this compound moiety is advantageous for the design of chemical probes, as it is less likely to interfere with the biological activity of the molecule it is attached to. This makes it a valuable tool for studying biological processes in real-time and in a non-invasive manner.

Bioorthogonal ReactionKey FeaturesApplication in Chemical Probes
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)High efficiency, selectivity, requires copper catalystFluorescent labeling, bioconjugation
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Metal-free, fast reaction kineticsIn vivo imaging, labeling of biomolecules in living cells

Biological Relevance and Medicinal Chemistry Impact of Azetidine Scaffolds

Azetidine (B1206935) Motifs in Modern Drug Discovery and Design

Azetidines are recognized as privileged scaffolds in drug discovery due to their ability to impart desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. researchgate.netlifechemicals.com Their growing prominence is evidenced by their presence in a number of approved drugs and numerous clinical candidates. nih.govpharmablock.com

Role in Molecular Rigidification and Conformational Constraint

One of the most valuable attributes of the azetidine ring is its ability to introduce conformational rigidity into a molecule. enamine.net This inherent structural constraint reduces the number of accessible conformations, which can lead to a more favorable entropic profile upon binding to a biological target. enamine.net By locking a portion of a molecule into a specific spatial arrangement, the entropic penalty of binding is minimized, potentially leading to higher affinity and selectivity. enamine.net For instance, the strained four-membered ring of azetidine restricts the rotational freedom of appended substituents, providing a fixed orientation for interaction with a receptor or enzyme active site. researchgate.net This conformational constraint is a key strategy in the design of peptidomimetics, where azetidine-containing amino acids can induce specific secondary structures, such as β-turns. researchgate.netresearchgate.net

Scaffold Hopping and Exploration of Novel Chemical Space

Azetidines serve as effective tools for scaffold hopping, a strategy used to identify novel core structures with similar biological activity to a known parent molecule. researchgate.net By replacing a common chemical scaffold with an azetidine ring, medicinal chemists can explore new chemical space, potentially leading to compounds with improved properties such as enhanced potency, better selectivity, or a more favorable intellectual property position. acs.orgacs.org The unique three-dimensional shape and vectoral display of substituents offered by the azetidine scaffold can lead to novel interactions with the biological target that were not possible with the original scaffold. baranlab.org This approach has been successfully applied in the development of nematicides and is a growing area of interest in central nervous system drug discovery. acs.orgacs.org

Application in Fragment-Based Drug Design (FBDD)

In fragment-based drug design (FBDD), small, low-complexity molecules (fragments) that bind weakly to a biological target are identified and then optimized into more potent leads. The conformational rigidity and well-defined exit vectors of azetidine-containing fragments make them particularly valuable in this approach. enamine.net The constrained nature of the azetidine scaffold allows for a more precise understanding of how the fragment is interacting with the target, which can guide the subsequent optimization process. enamine.net The use of azetidine-based scaffolds in FBDD has been instrumental in the development of lead-like libraries for targeting the central nervous system. nih.gov

Biological Activity of Azetidine Derivatives (General Classes)

The incorporation of the azetidine moiety has led to the discovery of compounds with a wide range of biological activities, demonstrating their versatility as a key structural element in medicinal chemistry. medwinpublishers.com

Modulation of Enzyme Activity (e.g., Kinase inhibitors, Polymerase Theta inhibitors)

Azetidine derivatives have emerged as potent and selective modulators of various enzymes. In the realm of kinase inhibition, azetidine-containing compounds have shown significant promise. For example, a series of (R)-azetidine-2-carboxamide analogues have been developed as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. nih.govacs.org Certain analogues demonstrated sub-micromolar potency in inhibiting STAT3 DNA-binding activity. nih.govacs.org

CompoundTargetIC50 (μM)Cell Line
Salicylate 5aSTAT30.55-
Salicylate 5oSTAT30.38-
Analogue 8iSTAT30.34-
Analogue 7eSTAT3-MDA-MB-231
Analogue 7fSTAT3-MDA-MB-231
Analogue 7gSTAT3-MDA-MB-231
Analogue 9kSTAT3-MDA-MB-231

Furthermore, azetidine-benzoxazole derivatives have been identified as potent inhibitors of the receptor tyrosine kinase MerTK, which is implicated in immune evasion by tumors. nih.gov

More recently, 3-hydroxymethyl-azetidine derivatives have been identified as a novel class of potent inhibitors of polymerase theta (Polθ), an enzyme that is a key target in cancers with deficiencies in homologous recombination DNA repair, such as those with BRCA mutations. nih.govnih.govreparerx.com The development of these inhibitors represents a promising synthetic lethal strategy for cancer treatment. nih.govresearchgate.net For instance, the optimized deuterated compound C1, derived from the initial lead A7 and more potent derivative B3, exhibited significant antiproliferative effects in DNA repair-compromised cells. nih.gov

Interaction with Receptor Systems (e.g., G-protein coupled receptors)

Azetidine-containing compounds have also been shown to interact with various receptor systems, including G-protein coupled receptors (GPCRs). acs.orgfrontiersin.org For example, certain azetidine derivatives have been evaluated as GABA uptake inhibitors, targeting the GAT-1 and GAT-3 transporters. researchgate.net Specifically, azetidin-2-ylacetic acid derivatives with lipophilic side chains demonstrated the highest potency at the GAT-1 transporter. researchgate.net

CompoundTargetIC50 (μM)
Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67
Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d)GAT-315.3 ± 4.5
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)GAT-126.6 ± 3.3
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)GAT-331.0 ± 4.7

Additionally, spirocyclic piperidine-azetidine derivatives have been identified as inverse agonists of the ghrelin receptor, a GPCR that plays a role in obesity and glucose homeostasis. pharmablock.com

Structure-Activity Relationship (SAR) Studies of 3-Ethynyl-3-methyl-azetidine Derivatives

While specific structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of 3-substituted azetidine derivatives has been the subject of various medicinal chemistry investigations. These studies provide valuable insights into how modifications of substituents at the 3-position of the azetidine ring and the stereochemical configuration of these molecules can influence their biological profiles and efficacy.

Impact of Substituent Modifications on Biological Profiles

Research into 3-substituted azetidine derivatives has revealed that the nature of the substituent at the C3 position plays a critical role in determining the biological activity of these compounds. The size, lipophilicity, and electronic properties of these substituents can significantly modulate the affinity and selectivity of the molecule for its biological target.

For instance, in the development of novel triple reuptake inhibitors (TRIs), a series of 3-aryl-3-oxypropylamine based azetidines were synthesized and evaluated. nih.gov The study demonstrated that modifications to the aryl group at the 3-position had a direct impact on the inhibitory potency of the compounds. Similarly, investigations into azetidine derivatives as GABA uptake inhibitors have shown that substituents at the 3-position are crucial for their activity. nih.gov A study on these derivatives highlighted that compounds with a 3-hydroxy-3-(4-methoxyphenyl)azetidine scaffold exhibited moderate affinity for GABA transporters GAT-1 and GAT-3. nih.gov

In a different therapeutic area, novel azetidine analogs of lobelane were synthesized and evaluated as potent inhibitors of vesicular dopamine uptake. nih.govnih.gov The research indicated that both cis- and trans- azetidine analogs with various substitutions at the 3-position demonstrated significant inhibitory activity. nih.govnih.gov

The following table summarizes the biological activities of some 3-substituted azetidine derivatives, illustrating the impact of substituent modifications.

Compound ID3-Position SubstituentBiological TargetActivity (IC50/Ki)
6bd Aryl-oxypropylamineTriple ReuptakeNot specified
6be Aryl-oxypropylamineTriple ReuptakeNot specified
18b Hydroxy-(4-methoxyphenyl)GAT-126.6 µM
18e Hydroxy-(4-methoxyphenyl)GAT-331.0 µM
15a-c DiphenethylVMAT2≤66 nM
22a-c DiphenethylVMAT2≤66 nM

Influence of Stereochemistry on Molecular Recognition and Efficacy

The three-dimensional arrangement of atoms, or stereochemistry, is a fundamental aspect of molecular recognition by biological systems. For 3-substituted azetidine derivatives, the stereochemistry at the C3 position can profoundly influence their interaction with protein targets, leading to significant differences in efficacy between stereoisomers.

The importance of stereochemistry has been highlighted in studies of bicyclic azetidines with antimalarial activity. harvard.edu These studies revealed that the relative and absolute stereochemistry of the substituents on the azetidine ring was a key determinant of their antiplasmodial potency. harvard.edu Different stereoisomers exhibited markedly different levels of activity, underscoring the precise steric requirements for effective interaction with the biological target. harvard.edu

Further evidence for the critical role of stereochemistry comes from research on the enantioselective ring-opening of 3-substituted azetidines. acs.org The use of a chiral squaramide hydrogen-bond donor catalyst allowed for the highly enantioselective synthesis of specific isomers, which is crucial for developing compounds with desired biological activities while minimizing potential off-target effects from other isomers. acs.org

A study on nature-inspired 3-Br-acivicin isomers and their derivatives also demonstrated the pivotal role of stereochemistry in their biological activity. nih.gov The antimalarial activity of these compounds was found to be significantly dependent on the stereoconfiguration, with the natural configuration being substantially more active than its enantiomers and diastereoisomers. nih.gov This suggests that a stereoselective uptake mechanism may be responsible for the enhanced biological activity of the active isomers. nih.gov

The following table illustrates the impact of stereochemistry on the biological activity of selected compounds.

Compound ClassStereoisomerBiological Activity
Bicyclic AzetidinesIsomer 1High Antimalarial Activity
Isomer 2Low Antimalarial Activity
3-Br-Acivicin Derivatives(5S, αS)Significant Antiplasmodial Activity
Other IsomersReduced Activity

Future Perspectives and Emerging Research Directions

Development of Next-Generation Synthetic Methodologies

While methods for constructing azetidine (B1206935) rings are established, the synthesis of derivatives with a C3-quaternary center, particularly an ethynyl-substituted one, presents a considerable challenge. Future research will likely focus on developing more efficient, selective, and sustainable synthetic routes.

The creation of the chiral quaternary carbon center at the C3 position of 3-Ethynyl-3-methyl-azetidine in an enantioselective manner is a primary objective for future synthetic strategies. Current asymmetric methods for related structures provide a roadmap for this endeavor. Research into catalytic asymmetric reactions of alkyl alkynyl ketimines has shown the potential for creating chiral α-tertiary propargyl amines with high enantioselectivity using chiral catalysts. nih.govsemanticscholar.org Adapting such methodologies to azetidine precursors could provide a direct route to the desired chiral scaffold.

Furthermore, organocatalytic approaches, which have successfully been used to synthesize α-azetidinyl alkyl halides with tetrasubstituted chiral centers, offer a promising avenue. nih.gov The use of catalysts like thiourea (B124793) and squaramide could be explored for the asymmetric functionalization of an azetidine precursor to install the methyl and ethynyl (B1212043) groups with high stereocontrol. nih.gov

Table 1: Potential Catalytic Asymmetric Strategies for this compound

Catalytic System Precursor Type Potential Reaction Key Advantages
Chiral Ammonium (B1175870) Salt Alkynyl Ketimine derivative Asymmetric addition High enantioselectivity for α-tertiary propargyl amines. nih.gov
Chiral Thiourea/Squaramide Azetidine-based alkene Asymmetric Michael addition Proven for creating α-azetidinyl tetrasubstituted carbons. nih.gov

Future synthetic protocols will increasingly emphasize sustainability and scalability. The principles of green chemistry, such as the use of environmentally benign solvents and the development of atom-economical reactions, are paramount. Continuous flow chemistry offers a powerful platform for the safe and scalable synthesis of strained heterocycles like azetidines, allowing for precise control over reaction parameters and minimizing hazards. nih.govuniba.it Applying flow-batch approaches could enable the synthesis of functionalized azetidines in safer, more efficient, and potentially automatable processes. nih.gov

Atom-economical methods such as [2+2] photocycloaddition reactions (aza Paternò-Büchi reactions) represent a direct approach to the azetidine core. nih.govresearchgate.net Recent developments using visible light mediation make these reactions milder and more accessible. nih.govresearchgate.net Similarly, radical cascade reactions, which can form multiple bonds in a single operation, offer an efficient pathway to highly functionalized azetidines from simple precursors and could be adapted for the synthesis of this compound. nih.gov

Exploration of Novel Reactivity and Chemical Transformations

The dual functionality of this compound—the strained ring and the terminal alkyne—provides a rich platform for exploring novel chemical transformations.

The direct functionalization of C–H bonds on the azetidine ring is a burgeoning area of research that could provide rapid access to a diverse range of derivatives. Palladium-catalyzed C(sp³)–H amination and arylation have been used to functionalize saturated heterocycles and could potentially be applied to the C2 or C4 positions of the this compound ring. nih.govacs.org Such late-stage functionalization would be highly valuable for generating molecular diversity in drug discovery programs. rsc.org

The terminal alkyne serves as a versatile handle for a multitude of chemical transformations. Its derivatization can lead to a wide array of functionalized azetidines, expanding its utility as a synthetic building block. nih.govnih.govresearchgate.net

Table 2: Potential Derivatization Reactions of the Ethynyl Group

Reaction Type Reagents Resulting Functional Group Significance
Sonogashira Coupling Aryl/Vinyl Halide, Pd/Cu catalyst Aryl/Vinyl-alkyne Extends conjugation, links to aromatic systems.
"Click" Chemistry (CuAAC) Alkyl/Aryl Azide (B81097), Cu(I) catalyst 1,2,3-Triazole Forms stable linkages for bioconjugation and materials science.
Glaser Coupling Oxidant, Cu catalyst 1,3-Diyne (dimer) Creates symmetric, extended π-systems.
Hydration H₂O, Acid/Hg catalyst Methyl Ketone Converts alkyne to a carbonyl group for further functionalization.

The inherent ring strain of the azetidine ring (approx. 25.4 kcal/mol) is a powerful driving force for reactivity. rsc.orgresearchwithrutgers.com This "strain-release" concept can be harnessed to design novel cascade and domino reactions, enabling the rapid construction of more complex molecular architectures from this compound. nih.govrsc.org For instance, a ring-opening reaction could be coupled with an intramolecular cyclization involving the ethynyl group to build fused or bridged heterocyclic systems. nih.gov Photo-induced radical cascade cyclizations involving alkynes and amines have been shown to produce densely substituted azetidines, and similar principles could be applied to transform this compound into more elaborate structures. nih.gov

Advanced Applications in Chemical Biology and Materials Science

The unique combination of a rigid, sp³-rich azetidine scaffold and a reactive alkyne handle makes this compound a promising candidate for advanced applications.

In chemical biology , the azetidine core can serve as a bioisostere for other cyclic amines, imparting conformational rigidity and potentially improving pharmacokinetic properties in drug candidates. nih.gov The terminal ethynyl group is an ideal tag for bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This allows the molecule to be attached to proteins, nucleic acids, or other biomolecules to create chemical probes for studying biological systems or for targeted drug delivery.

In materials science , this compound could function as a novel monomer or cross-linking agent. The cationic ring-opening polymerization (CROP) of azetidines is a known method for producing poly(propylenimine) and related polymers. rsc.orgresearchgate.netacs.org Polymerizing this compound could lead to novel functional polymers with pendant alkyne groups along the backbone. These alkynes would be available for post-polymerization modification, allowing for the creation of materials with tailored properties, such as advanced coatings, hydrogels, or materials for CO₂ capture. acs.orgcore.ac.uk Furthermore, the high nitrogen content and strained ring suggest potential applications in the field of energetic materials, an area where functionalized azetidines are beginning to be explored. bohrium.com

Chemogenetics and Targeted Delivery Systems Integration

The field of chemogenetics involves the engineering of proteins to be activated by specific small molecules, allowing for precise control over cellular activity. nih.gov The ethynyl group of this compound makes it an attractive candidate for integration into such systems. Through click chemistry, the azetidine scaffold can be conjugated to targeting ligands, such as peptides, antibodies, or other small molecules, to create highly specific molecular probes or drug delivery systems. nih.gov

This approach would enable the targeted delivery of the azetidine-containing compound to specific cell types or tissues, minimizing off-target effects. For example, by attaching a tumor-targeting ligand, this compound could be developed into a component of a targeted anticancer therapy. The azetidine ring itself can influence the physicochemical properties of the conjugate, potentially improving its solubility, metabolic stability, and pharmacokinetic profile.

The versatility of the ethynyl group allows for a modular approach to the design of these targeted systems. A variety of azide-functionalized targeting moieties and payloads can be readily attached to the this compound core, facilitating the rapid generation and screening of a library of potential therapeutic or diagnostic agents.

Table 1: Potential Click Chemistry Reactions for this compound in Bioconjugation

Reaction TypeReactantCatalystKey FeaturesPotential Application
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide-functionalized biomoleculeCopper(I) saltHigh efficiency, wide applicabilityConjugation to targeting ligands for drug delivery
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Cyclooctyne-functionalized biomoleculeNone (biocompatible)Copper-free, suitable for in vivo applicationsLive-cell imaging and tracking of azetidine-based probes

Incorporation into Functional Materials (e.g., Polymers, Sensors)

The distinct properties of this compound also lend themselves to the development of novel functional materials. The rigid azetidine core can impart specific conformational constraints when incorporated into a polymer backbone or as a pendant group, influencing the material's macroscopic properties. The ethynyl group serves as a versatile point of attachment or polymerization.

For instance, polymers containing the this compound moiety could be synthesized through alkyne polymerization or by grafting the molecule onto existing polymer chains. Such materials could find applications as specialized coatings, hydrogels, or nanoparticles for drug delivery. The presence of the nitrogen-containing azetidine ring could also confer interesting properties such as pH-responsiveness or metal-coordinating abilities.

In the realm of sensor technology, the ethynyl group can be used to immobilize the azetidine compound onto a sensor surface. mit.edu The azetidine ring, in turn, could act as a recognition element for specific analytes. Changes in the local environment upon analyte binding could be transduced into a detectable signal, forming the basis of a chemical sensor. The development of ethynyl-containing polymers has shown promise in the creation of fluorescent sensors, a strategy that could be explored with this compound. mit.edusemi.ac.cn

Table 2: Potential Applications of this compound in Functional Materials

Material TypeMethod of IncorporationPotential FunctionalityExample Application
Polymers Pendant group via click chemistryModified surface properties, drug loadingBiocompatible coatings for medical devices
Monomer in polymerizationControlled polymer architectureStimuli-responsive hydrogels for drug release
Sensors Immobilization on sensor surfaceAnalyte recognitionElectrochemical sensor for metal ions
Component of a fluorescent polymerSignal transductionTurn-on fluorescent sensor for biological molecules

Leveraging Artificial Intelligence and Machine Learning in Azetidine Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These computational tools can accelerate the research and development process for novel compounds like this compound by predicting synthetic pathways, optimizing molecular properties, and identifying potential biological targets.

AI-Enabled Retrosynthesis and Reaction Prediction

For a molecule like this compound, AI could be employed to:

Predict the most efficient sequence of reactions for its synthesis.

Identify potential side reactions and byproducts.

Suggest optimal reaction conditions to maximize yield and purity.

This would significantly reduce the time and resources required for the synthesis of new azetidine-based compounds, enabling researchers to focus on evaluating their functional properties.

Computational Design and Optimization of Azetidine Scaffolds

Machine learning models can be trained to predict the physicochemical and biological properties of molecules based on their structure. arxiv.org This allows for the in silico design and optimization of novel azetidine scaffolds with desired characteristics. For example, a medicinal chemist could use ML models to predict how modifications to the this compound core would affect properties such as:

Binding affinity to a specific biological target.

Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Toxicity.

By iteratively modifying the structure and predicting its properties, researchers can computationally screen a vast chemical space to identify the most promising candidates for synthesis and experimental testing. acellera.com This data-driven approach can significantly increase the efficiency of the drug discovery process and the likelihood of identifying potent and safe new medicines.

Table 3: Application of AI/ML in the Development of this compound Derivatives

AI/ML ApplicationInput DataPredicted OutputBenefit
Retrosynthesis Target molecule structure (e.g., a complex derivative of this compound)Optimal synthetic route, reaction conditionsAccelerated synthesis, discovery of novel pathways
Property Prediction Molecular structure of a this compound analogADMET properties, binding affinity, solubilityPrioritization of candidates for synthesis, reduced experimental cost
Scaffold Optimization A library of virtual this compound derivativesOptimized structures with desired multi-parameter profilesDesign of molecules with improved efficacy and safety

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethynyl-3-methyl-azetidine, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis of this compound derivatives often involves multi-step protocols. Key routes include:

  • Horner-Wadsworth-Emmons reaction : For constructing azetidine rings, followed by rhodium(I)-catalyzed conjugate addition of arylboronic acids to introduce substituents .
  • Deprotection strategies : Use of tert-butyl carbamate (Boc) groups to protect intermediates, with subsequent acidic deprotection (e.g., HCl in dioxane) to yield final compounds .
  • Critical parameters include catalyst loading (e.g., Rh(I) catalysts at 5-10 mol%), solvent choice (tetrahydrofuran or dichloromethane), and reaction time (12-24 hours for complete conversion). Purification via recrystallization (ethanol/water mixtures) or column chromatography is essential to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted to confirm structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies ethynyl protons (δ 2.5–3.5 ppm) and azetidine ring protons (δ 3.0–4.0 ppm). ¹³C NMR confirms the sp-hybridized carbon of the ethynyl group (~70–80 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₆H₁₀N requires m/z 96.0813) .
  • Infrared (IR) Spectroscopy : Detects C≡C stretches (~2100–2260 cm⁻¹) and azetidine ring vibrations (~1450–1600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust, as azetidine derivatives may cause respiratory irritation .
  • Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize catalytic hydrogenation conditions to selectively reduce the ethynyl group in this compound derivatives without affecting other sensitive functionalities?

  • Methodological Answer :

  • Catalyst Selection : Lindlar catalyst (palladium on calcium carbonate with quinoline) enables partial hydrogenation of ethynyl to vinyl groups without over-reduction. Alternatively, ligand-modified Pd nanoparticles improve selectivity in continuous-flow systems .
  • Solvent and Pressure : Use methanol or ethyl acetate under moderate H₂ pressure (1–3 atm) to minimize side reactions. Monitor reaction progress via TLC or GC-MS to halt at the desired intermediate stage .

Q. What strategies are recommended for resolving discrepancies in reported synthetic yields of this compound derivatives across different literature sources?

  • Methodological Answer :

  • Variable Analysis : Compare reaction scales, solvent purity (anhydrous vs. technical grade), and catalyst batch activity. For example, Rh(I) catalysts from different suppliers may vary in ligand coordination, affecting turnover .
  • By-Product Identification : Use LC-MS to detect impurities (e.g., dimerization products from ethynyl groups) that reduce yield. Adjust stoichiometry or add inhibitors (e.g., TEMPO) to suppress side reactions .

Q. How does the stability of this compound vary under different storage conditions, and what analytical methods detect degradation?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C under inert atmosphere (argon) in amber vials to prevent oxidation or moisture absorption. Avoid prolonged exposure to light, which can induce ring-opening reactions .
  • Degradation Monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with HPLC analysis quantify decomposition products. Look for peaks corresponding to hydrolyzed azetidine or acetylene by-products .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Reaction Screen : Test divergent conditions (e.g., Sonogashira vs. Heck couplings) using standardized substrates. For example, Pd(PPh₃)₄/CuI in triethylamine may favor alkyne coupling, while Pd(OAc)₂ with bulky ligands could suppress it .
  • Computational Modeling : DFT calculations predict electronic effects of the methyl-azetidine substituent on reaction pathways, clarifying observed discrepancies .

Tables

Key Synthetic Parameters Optimal Range Reference
Rh(I) Catalyst Loading5–10 mol%
Reaction Temperature (Deprotection)0–25°C
Hydrogenation Pressure (Lindlar Catalyst)1–3 atm H₂
Recrystallization Solvent (Purity >95%)Ethanol/Water (3:1)

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